1-(4-Amino-furazan-3-yl)-5-diethylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid pyridin-4-ylmethylene-hydrazide
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Overview
Description
1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE is a complex organic compound that features multiple functional groups, including an oxadiazole ring, a triazole ring, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the triazole ring: This step often involves a [3+2] cycloaddition reaction between an azide and an alkyne.
Formation of the carbohydrazide moiety: This can be synthesized by reacting hydrazine with an ester or acid chloride.
Final assembly: The final compound is obtained by coupling the intermediates under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the triazole ring.
Reduction: Reduction reactions can occur at the oxadiazole ring or the imine group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products: The major products depend on the specific reaction conditions but can include various oxidized, reduced, or substituted derivatives of the original compound.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique electronic properties due to the presence of multiple heterocycles.
Biology and Medicine:
- Potential applications as a pharmaceutical agent due to its ability to interact with biological targets.
- Investigated for antimicrobial, anticancer, and anti-inflammatory activities.
Industry:
- Utilized in the development of advanced materials, such as polymers and coatings.
- Explored for use in sensors and electronic devices due to its conductive properties.
Mechanism of Action
The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1-(4-AMINO-1,2,4-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-1,2,3-TRIAZOLE-4-CARBOHYDRAZIDE
- 1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-5-[(DIETHYLAMINO)METHYL]-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-4-CARBOHYDRAZIDE
Properties
Molecular Formula |
C16H20N10O2 |
---|---|
Molecular Weight |
384.40 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(diethylaminomethyl)-N-[(E)-pyridin-4-ylmethylideneamino]triazole-4-carboxamide |
InChI |
InChI=1S/C16H20N10O2/c1-3-25(4-2)10-12-13(20-24-26(12)15-14(17)22-28-23-15)16(27)21-19-9-11-5-7-18-8-6-11/h5-9H,3-4,10H2,1-2H3,(H2,17,22)(H,21,27)/b19-9+ |
InChI Key |
OCWDXQCACNMUFD-DJKKODMXSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=CC=NC=C3 |
Canonical SMILES |
CCN(CC)CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=CC=NC=C3 |
solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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